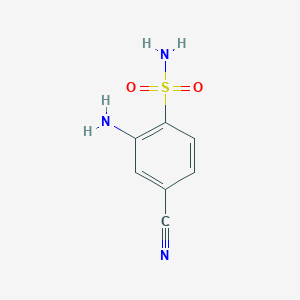

2-Amino-4-cyanobenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-cyanobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-4-5-1-2-7(6(9)3-5)13(10,11)12/h1-3H,9H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRLMGWYXXOHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Amino 4 Cyanobenzenesulfonamide and Its Derivatives

Classical Synthetic Routes to 2-Amino-4-cyanobenzenesulfonamide

The traditional synthesis of this compound is typically a multi-step process that begins with readily available starting materials. These routes often involve the introduction and manipulation of functional groups on a benzene (B151609) ring to build the desired molecular architecture.

Multi-Step Synthesis Strategies

A common strategy for the synthesis of benzenesulfonamides involves a sequence of reactions including protection of reactive groups, chlorosulfonation, amination, and functional group interconversion. researchgate.net One plausible multi-step pathway to this compound can be conceptualized starting from 2-chloroaniline (B154045).

Proposed Synthetic Route from 2-Chloroaniline:

Protection of the Amino Group: The highly reactive amino group of 2-chloroaniline is first protected to prevent unwanted side reactions during the subsequent aggressive chlorosulfonation step. This is commonly achieved by acetylation with acetic anhydride (B1165640) to form 2-chloroacetanilide. researchgate.net This protection reduces the nucleophilicity of the nitrogen and introduces steric hindrance, favoring para-substitution in the next step. researchgate.net

Chlorosulfonation: The protected intermediate, 2-chloroacetanilide, undergoes electrophilic aromatic substitution with chlorosulfonic acid. The acetamido group is an ortho-, para-director, and due to the steric bulk of the acetyl group, the sulfonyl chloride group is predominantly introduced at the para position to the acetamido group, yielding 4-chloro-3-acetamidobenzenesulfonyl chloride.

Amination (Sulfonamidation): The resulting sulfonyl chloride is then reacted with ammonia (B1221849) to form the sulfonamide. This nucleophilic substitution reaction replaces the chlorine atom of the sulfonyl chloride group with an amino group, leading to the formation of 4-chloro-3-acetamidobenzenesulfonamide.

Introduction of the Cyano Group (Sandmeyer Reaction): The chloro group can be converted to a cyano group via a Sandmeyer reaction. This involves the diazotization of an aromatic amine followed by reaction with a copper(I) cyanide. wikipedia.orgbyjus.comorganic-chemistry.org To achieve this, the acetamido group in 4-chloro-3-acetamidobenzenesulfonamide would first need to be hydrolyzed back to an amino group. However, a more direct approach would be to start with a precursor where the cyano group can be introduced from an amino group at the desired position. A more strategic approach would involve starting with a precursor that already contains a group that can be readily converted to the cyano group.

Alternative Proposed Synthetic Route from 2-Aminotoluene:

A more direct route could start from 2-aminotoluene (o-toluidine).

Protection and Chlorosulfonation: The amino group of o-toluidine (B26562) is protected, followed by chlorosulfonation to introduce the sulfonyl chloride group at the para-position.

Amination: The sulfonyl chloride is then aminated to form the sulfonamide.

Oxidation and Cyanation: The methyl group can be oxidized to a carboxylic acid, which is then converted to an amide and subsequently dehydrated to a nitrile. Alternatively, the methyl group could be halogenated and then subjected to nucleophilic substitution with a cyanide salt.

Optimization of Reaction Conditions and Yields

The efficiency of each step in the classical synthesis is highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, and the molar ratio of reactants is crucial for maximizing the yield and purity of the product.

For the chlorosulfonation step, the temperature and the amount of chlorosulfonic acid used are critical. An excess of chlorosulfonic acid is often employed to drive the reaction to completion, but this can also lead to the formation of undesired byproducts. The reaction is typically carried out at elevated temperatures, but careful control is necessary to prevent decomposition.

In the amination step, the concentration of ammonia and the reaction temperature are important factors. The use of aqueous or gaseous ammonia can influence the reaction rate and the ease of product isolation.

The Sandmeyer reaction for the introduction of the cyano group also requires careful optimization. The temperature of the diazotization step must be kept low (typically 0-5 °C) to prevent the decomposition of the diazonium salt. The subsequent reaction with copper(I) cyanide also needs controlled conditions to ensure a good yield. byjus.com

| Step | Reactants | Reagents/Conditions | Typical Yield |

| Protection | 2-Chloroaniline | Acetic anhydride | >90% |

| Chlorosulfonation | 2-Chloroacetanilide | Chlorosulfonic acid, heat | 70-80% |

| Amination | 4-Chloro-3-acetamidobenzenesulfonyl chloride | Aqueous ammonia | 80-90% |

| Hydrolysis | 4-Chloro-3-acetamidobenzenesulfonamide | Acid or base | >90% |

| Diazotization | 2-Amino-4-chlorobenzenesulfonamide | NaNO₂, HCl, 0-5°C | - |

| Cyanation (Sandmeyer) | Aryl diazonium salt | CuCN | 60-80% |

Novel and Sustainable Synthetic Methodologies for Benzenesulfonamides

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of sulfonamides, driven by the principles of green chemistry.

Green Chemistry Approaches in Sulfonamide Synthesis

Green chemistry focuses on minimizing the environmental impact of chemical processes. For sulfonamide synthesis, this includes the use of less hazardous reagents, alternative solvents, and energy-efficient reaction conditions.

One approach is the use of water as a solvent, which is non-toxic, non-flammable, and readily available. The synthesis of 2-amino-4H-pyran derivatives, which can be related to the synthesis of substituted anilines, has been reported using water as a solvent with a reusable catalyst. researchgate.net The synthesis of α-aminonitriles, precursors to amino acids, has also been achieved in water using an indium catalyst. nih.gov These examples highlight the potential for developing aqueous synthetic routes for this compound.

Another green approach is the use of solvent-free reaction conditions, often employing grinding techniques (mechanochemistry). This method can lead to shorter reaction times, higher yields, and reduced waste. A grinding technique has been successfully applied to the synthesis of biologically active 2-amino-4H-benzo[b]pyran derivatives.

Catalytic Strategies for Efficient Production

Catalytic methods offer a more efficient and sustainable alternative to stoichiometric reagents. Transition metal catalysis, in particular, has been extensively explored for the formation of C-N and C-S bonds in sulfonamide synthesis.

Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of aryl sulfonamides. These reactions typically involve the coupling of an aryl halide or triflate with a sulfonamide in the presence of a palladium catalyst and a suitable ligand.

Nickel-catalyzed cyanation of aryl halides presents a powerful method for introducing the cyano group. nih.gov This approach could be applied to a suitably substituted aminobenzenesulfonyl halide intermediate, offering a more direct route to the target molecule compared to the traditional Sandmeyer reaction.

| Approach | Key Features | Potential Application to this compound Synthesis |

| Aqueous Synthesis | Use of water as a solvent, reduced use of organic solvents. | Performing amination or cyanation steps in an aqueous medium. |

| Mechanochemistry | Solvent-free conditions, reduced energy consumption. | Solid-state synthesis of intermediates or the final product. |

| Palladium Catalysis | High efficiency and selectivity for C-N and C-S bond formation. | Direct sulfonamidation of an appropriately substituted aryl halide. |

| Nickel-Catalyzed Cyanation | Direct introduction of the cyano group from an aryl halide. | Conversion of a chloro-substituted aminobenzenesulfonamide to the final product. |

| Magnetic Nanocatalysts | Easy recovery and reusability of the catalyst. | Application in catalytic steps like C-N coupling or cyanation for a more sustainable process. |

Chemo-Enzymatic Synthesis and Biocatalysis for this compound

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create more efficient and selective synthetic routes. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to the high selectivity, mild reaction conditions, and biodegradability of enzymes.

While specific chemo-enzymatic or biocatalytic routes for this compound are not extensively reported, the principles can be applied to its synthesis. For instance, enzymes could be used for the selective hydrolysis of a nitrile group or the amination of a suitable precursor.

Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. These enzymes could potentially be used in a chemo-enzymatic approach where a dinitrile precursor is selectively hydrolyzed to a cyano-carboxylic acid, which can then be converted to the sulfonamide. The synthesis of α-aminonitriles, which are structurally related to the target molecule, has been achieved through organocatalytic methods, and chemo-enzymatic processes combining the Strecker synthesis with a nitrilase reaction have been developed. researchgate.netmdpi.com

Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid, producing a new amino acid. While not directly applicable to the synthesis of an aromatic amine on a benzene ring, engineered transaminases could potentially be used for the amination of a suitable keto-substituted benzenesulfonamide (B165840) precursor.

The development of novel biocatalysts through protein engineering is expanding the scope of enzymatic reactions, and it is plausible that enzymes could be developed for the direct and selective synthesis of this compound or its key intermediates in the future.

Enzyme-Mediated Transformations in Sulfonamide Synthesis

The integration of enzymatic processes into synthetic routes offers a green and highly selective alternative to traditional chemical methods. While specific enzymatic synthesis of this compound is not extensively detailed in the provided results, the broader application of enzymes in sulfonamide synthesis provides a foundational understanding.

Enzymes, such as aminopeptidases from Pseudomonas putida and amidases from Mycobacterium neoaurum, have been instrumental in the resolution of amino acid amides, a key step that can be conceptually applied to the synthesis of chiral sulfonamides. iupac.org These enzymes exhibit stereoselectivity, which is crucial for producing enantiomerically pure compounds. iupac.org The chemo-enzymatic synthesis of labeled L-amino acids, for instance, utilizes enzymes like phenylalanine ammonia-lyase (PAL) to catalyze the addition of ammonia to a precursor, a reaction that highlights the potential for enzymatic C-N bond formation. nih.govrawdatalibrary.net

Furthermore, the biosynthesis of natural sulfonamide and sulfamate (B1201201) antibiotics in actinomycetes reveals nature's own enzymatic machinery for constructing the sulfamoyl group. nih.gov For example, the formation of the sulfonamide in xiamycin biosynthesis involves a flavin-dependent enzyme that facilitates the use of sulfur dioxide from bacterial metabolism. nih.gov This natural precedent suggests that biocatalytic approaches, potentially using engineered enzymes, could be developed for the targeted synthesis of sulfonamides like this compound. The use of enzymes derived from organisms like Bacillus subtilis in Chemo-Enzymatic Peptide Synthesis (CEPS) demonstrates the robustness and scalability of enzymatic processes, which are active in aqueous conditions and tolerate a range of functional groups.

Stereoselective Synthesis of Chiral Analogues of Benzenesulfonamides

The development of stereoselective methods for synthesizing chiral benzenesulfonamides is critical, as chirality often dictates pharmacological activity. Modern approaches focus on the creation of enantiomerically pure or enriched sulfinyl derivatives which serve as versatile intermediates. nih.govsemanticscholar.org

One prominent strategy involves the asymmetric condensation of pro-chiral sulfinates with alcohols, catalyzed by an organocatalyst like pentanidium, to produce enantioenriched sulfinate esters. ntu.edu.sg These sulfinate esters are valuable precursors that can be converted to a variety of chiral sulfur-containing pharmacophores with inversion of stereochemistry at the sulfur center. ntu.edu.sg For instance, reaction with lithium amides or Grignard-activated amines can yield enantioenriched sulfinamides. ntu.edu.sg

Another key method is the stereoselective oxidation of prochiral sulfur compounds. nih.gov Additionally, the conversion of one sulfinyl derivative to another with the formation of a sulfur-carbon or sulfur-heteroatom bond is a common tactic. nih.gov The use of chiral auxiliaries, such as menthol (B31143) or sugar-derived alcohols like diacetone-d-glucose, in the preparation of sulfinates allows for the separation of diastereomers, which can then be transformed into enantiomerically pure sulfoxides and other derivatives. nih.gov Catalyst-controlled approaches, including the use of chiral rhodium catalysts for S-alkylation, have also shown high yields and enantiomeric ratios. researchgate.net

Derivatization Strategies of the this compound Core

The structural core of this compound offers multiple sites for modification, allowing for the systematic exploration of structure-activity relationships (SAR). Derivatization at the amino group, cyano group, sulfonamide moiety, and the benzene ring itself can significantly impact the biological properties of the resulting analogs.

Functionalization at the Amino Group

The primary amino group of this compound is a key site for derivatization. Standard synthetic transformations can be employed to introduce a wide variety of substituents, thereby modulating the compound's physicochemical and pharmacological properties.

One common approach is the reaction with sulfonyl chlorides to form secondary sulfonamides. For example, novel sulfonamides have been synthesized by reacting reduced nitro-substituted precursors with various sulfonyl chlorides. nih.gov Another strategy involves the reaction with aldehydes to form Schiff bases. For instance, 3-amino-4-hydroxybenzenesulfonamide (B74053) has been condensed with various aromatic aldehydes to produce a series of Schiff base derivatives. nih.gov

Furthermore, the amino group can be acylated or can participate in multicomponent reactions to build more complex structures. researchgate.net The derivatization of amino acids for analytical purposes often involves reactions with the amino group, such as with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine or 1-bromobutane, which could be adapted for synthetic purposes. rsc.orgscience.gov The reactivity of the amino group is well-established, with primary amines readily reacting with reagents like benzenesulfonyl chloride to form sulfonamides. byjus.com

Table 1: Examples of Amino Group Functionalization

| Starting Material | Reagent | Product Type | Reference |

| Reduced nitro-sulfonamide | Various sulfonyl chlorides | Secondary sulfonamides | nih.gov |

| 3-Amino-4-hydroxybenzenesulfonamide | Aromatic aldehydes | Schiff bases | nih.gov |

| Amino acids | N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine | Derivatized amines | science.gov |

| Amino acids | 1-bromobutane | Derivatized amines | rsc.org |

| Primary amines | Benzenesulfonyl chloride | Sulfonamides | byjus.com |

Modifications at the Cyano Group

The cyano group on the benzenesulfonamide ring is a versatile functional group that can be transformed into various other moieties, significantly altering the molecule's properties. The cyano group is an important structural motif in many pharmaceuticals and agrochemicals. acs.org

The cyano group can serve as a precursor for the synthesis of amines, amides, aldehydes, and tetrazoles through reactions like hydrolysis, hydration, and reduction. acs.org Transition metal-catalyzed reactions can activate the C-CN bond, allowing for its conversion to other functional groups. For instance, nickel-catalyzed reactions have been used to replace the cyano group with a phosphoryl group. nih.gov

While traditional methods for introducing a cyano group often rely on metal cyanides, which can be toxic, newer methods explore the use of nonmetallic organic cyano-group sources. nih.govresearchgate.net The cyano group's presence can enhance binding affinity to biological targets through hydrogen bonding and π-π interactions and improve metabolic stability. mdpi.com

Table 2: Potential Modifications of the Cyano Group

| Reaction Type | Resulting Functional Group | Potential Impact | Reference |

| Hydrolysis | Carboxylic acid, Amide | Altered polarity and hydrogen bonding capacity | acs.org |

| Reduction | Amine | Introduction of a basic center | acs.org |

| Cycloaddition | Tetrazole | Introduction of a bioisosteric replacement | acs.org |

| C-CN bond activation | Various (e.g., phosphoryl) | Significant structural and electronic changes | nih.gov |

Alterations to the Sulfonamide Moiety

The sulfonamide group (-SO2NH2) is a cornerstone of the molecule's identity and a critical site for modification. Altering this moiety can lead to significant changes in biological activity. frontiersrj.comajchem-b.comajchem-b.com

A common strategy is the substitution of one or both hydrogen atoms of the sulfonamide nitrogen. This is typically achieved by reacting a sulfonyl chloride with a primary or secondary amine. frontiersrj.com The nucleophilicity of the amine can be a determining factor in the reaction's success. frontiersrj.com For example, a series of novel sulfonamide derivatives of trimetazidine (B612337) were synthesized by reacting the parent amine with various sulfonyl chlorides. mdpi.com

The sulfonamide moiety itself can be synthesized through various modern methods, including the oxidative coupling of thiols and amines, which avoids the use of metal catalysts. thieme-connect.com The development of new synthetic routes to sulfonamides is an active area of research, with a focus on creating more efficient and environmentally friendly processes. frontiersrj.com The sulfonamide group is known to form crucial hydrogen bonds within protein binding sites, and even small modifications can lead to improved drug efficacy. nih.gov

Table 3: Strategies for Modifying the Sulfonamide Moiety

| Synthetic Approach | Description | Reference |

| N-Substitution | Reaction of a sulfonyl chloride with a primary or secondary amine. | frontiersrj.commdpi.com |

| Oxidative S-N Coupling | Metal-free reaction between aryl thiols and amines. | thieme-connect.com |

| Classical Synthesis | Reaction between primary/secondary amines and sulfonyl chlorides with a base. | frontiersrj.com |

Ring Substitutions and Analog Design for Benzenesulfonamides

Modifying the substitution pattern on the benzene ring is a fundamental strategy in drug design to optimize the potency and selectivity of benzenesulfonamide-based compounds. The position and nature of substituents can profoundly influence the molecule's interaction with its biological target. nih.govnih.gov

The introduction of substituents can either activate or deactivate the ring towards further electrophilic substitution. libretexts.orglibretexts.org For example, electron-donating groups generally activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. libretexts.org This principle is crucial when planning multi-step syntheses of substituted benzenesulfonamides.

In the design of anti-influenza agents, for instance, the introduction of a second small hydrophobic group on the aniline (B41778) ring of benzenesulfonamide analogs led to highly potent compounds. nih.gov Conversely, substitutions on other aromatic groups were generally not well-tolerated. nih.gov The design of new benzenesulfonamide derivatives as anticancer agents showed that di- and poly-substitution were generally more advantageous than monosubstitution, with electron-donating groups often being more beneficial for activity than electron-withdrawing groups. rsc.org The sulfonation of benzene rings is a classic electrophilic aromatic substitution reaction that can be used to introduce the sulfonic acid group, a key precursor to sulfonamides. youtube.commasterorganicchemistry.com

Table 4: Impact of Ring Substitution on Benzenesulfonamide Analogs

| Substitution Strategy | Observation | Therapeutic Area | Reference |

| Introduction of a second small hydrophobic group | Increased potency | Anti-influenza | nih.gov |

| Di- and poly-substitution with electron-donating groups | More advantageous for activity | Anticancer | rsc.org |

| Polar meta and/or para substituents | Enhanced binding affinity | Dopamine receptor ligands | nih.gov |

Advanced Structural Analysis and Conformational Research of 2 Amino 4 Cyanobenzenesulfonamide

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in both solution and the solid state. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, advanced techniques offer deeper insights.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in confirming the connectivity of the 2-Amino-4-cyanobenzenesulfonamide molecule. For instance, COSY spectra would reveal proton-proton couplings within the aromatic ring, while HSQC and HMBC would establish correlations between protons and carbons, confirming the substitution pattern on the benzene (B151609) ring.

Detailed experimental data from advanced NMR studies on this compound is not widely reported in publicly accessible research. However, analysis of related compounds suggests the expected chemical shifts. For example, in a related compound, 2-amino-4-methylbenzenesulfonamide (B8815833), the amino group influences the electronic environment of the aromatic ring, which would also be the case for the cyano-substituted analog.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For this compound (C₇H₆N₂O₂S), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value with a high degree of accuracy (typically within a few parts per million), thereby confirming the molecular formula. Fragmentation patterns observed in the mass spectrum would further corroborate the structure, showing characteristic losses of functional groups such as the sulfonamide or cyano moieties. While general principles of HRMS are well-established, specific high-resolution mass spectrometry data for this compound is not extensively documented in scientific literature.

| Technique | Information Obtained | Relevance to this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirms the molecular formula (C₇H₆N₂O₂S) and provides structural information through fragmentation analysis. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

For this compound, FT-IR and Raman spectra would exhibit characteristic bands corresponding to the N-H stretching of the amino and sulfonamide groups, the C≡N stretching of the cyano group, and the S=O stretching of the sulfonamide group. The positions of these bands can also provide information about hydrogen bonding interactions within the crystal structure.

While a detailed vibrational analysis of this compound is not available, studies on similar molecules provide expected ranges for these vibrations. For instance, the analysis of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide showed characteristic sulfonamide and N-H stretching bands. nih.gov Similarly, research on 2-amino-4-chlorobenzonitrile (B1265954) has detailed the vibrational modes associated with the amino and cyano groups on a benzene ring.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Amino (NH₂) | N-H Stretching | 3300 - 3500 |

| Cyano (C≡N) | C≡N Stretching | 2220 - 2260 |

| Sulfonamide (SO₂NH₂) | S=O Asymmetric & Symmetric Stretching | 1300 - 1350 & 1140 - 1180 |

| Sulfonamide (SO₂NH₂) | N-H Stretching | 3200 - 3400 |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid.

A single-crystal X-ray diffraction study of this compound would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. It would also reveal the details of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Although the specific crystal structure of this compound has not been reported, the crystal structure of the related compound 2-amino-4-methylbenzenesulfonamide has been determined. nih.gov In this structure, molecules are linked by N-H···O hydrogen bonds, and the molecular structure is stabilized by an intramolecular N-H···O hydrogen bond. nih.gov It is plausible that this compound would exhibit similar hydrogen bonding patterns involving its amino and sulfonamide groups. The presence of the cyano group might also introduce additional dipole-dipole or other non-covalent interactions influencing the crystal packing.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. |

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in the same crystal lattice. This can be used to modify the physicochemical properties of a compound.

While there are no specific co-crystallization studies reported for this compound, the presence of hydrogen bond donors (the amino and sulfonamide groups) and acceptors (the cyano and sulfonamide oxygen atoms) makes it a suitable candidate for forming co-crystals with various host molecules, such as carboxylic acids or other compounds capable of hydrogen bonding. Such studies could be employed to explore different solid forms of the compound with potentially altered properties.

Polymorphism and Solid-State Forms Research of Sulfonamides

The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in the pharmaceutical and materials sciences. Sulfonamides, a class of compounds containing the -SO₂NH₂ functional group, are known to exhibit polymorphism due to the presence of both hydrogen bond donor and acceptor sites, which allows for various intermolecular arrangements in the solid state. nih.gov This can lead to different crystal packing motifs and, consequently, distinct physicochemical properties for each polymorphic form. mdpi.com

Research into the polymorphism of sulfonamides dates back to the peak of sulfonamide chemotherapy in the 1940s. nih.gov The different solid-state forms of a drug can impact its bioavailability and stability. mdpi.com For instance, different polymorphs of the same compound can have varying solubilities and dissolution rates. mdpi.com

While specific studies on the polymorphism of this compound are not extensively detailed in the provided results, the general principles of sulfonamide polymorphism are applicable. The presence of the amino (-NH₂), cyano (-C≡N), and sulfonamide (-SO₂NH₂) groups in this compound provides multiple sites for hydrogen bonding and other intermolecular interactions, suggesting a high potential for polymorphism. The study of different solvates, where solvent molecules are incorporated into the crystal lattice, further expands the landscape of possible solid-state forms. For example, studies on other sulfonamide derivatives have shown that the inclusion of different solvent molecules can induce structural changes, primarily through hydrogen bond interactions. researchgate.net

A computational study on the polymorphism of sulfamethoxazole, another sulfonamide, revealed that out of nine initially claimed crystal forms, only four were distinct polymorphs. nih.gov This highlights the importance of combining experimental data with computational analysis to accurately characterize polymorphic systems. The stability of different polymorphs can be influenced by factors such as temperature and the solvent used for crystallization. researchgate.net

The table below illustrates the commonality of polymorphism in various sulfonamide-related compounds, though specific data for this compound is not available in the search results.

Table 1: Examples of Polymorphism in Sulfonamide-Related Drugs

| Drug | Number of Anhydrous Polymorphs Characterized |

| Carbamazepine | 4 (I, II, III, IV) mdpi.com |

| Chloramphenicol palmitate | 3 (A, B, C) mdpi.com |

| Phenylbutazone | Multiple forms, with I and II being most described mdpi.com |

Computational Chemistry and Theoretical Conformation Analysis

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to predict the molecular structure, electronic properties, and vibrational frequencies of molecules. These methods are based on the fundamental principles of quantum mechanics. mdpi.com For sulfonamides, these calculations provide valuable insights into their conformational preferences and reactivity. nih.gov

DFT calculations have been successfully employed to study the molecular geometry of various sulfonamide derivatives. For instance, in a study of 2-amino-4-methylbenzenesulfonamide, the calculated molecular structure was stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov The dihedral angle between the C/S/N plane and the aromatic ring was determined to be 69.7 (2)°. nih.gov Such calculations can also predict vibrational spectra (IR and Raman), which can then be compared with experimental data to confirm the molecular structure. nih.gov

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined using these methods. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

The following table presents a hypothetical set of calculated electronic properties for this compound based on typical values for similar aromatic sulfonamides.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 5.2 D |

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.govnih.gov By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of the conformational landscape, which is the collection of all possible three-dimensional structures a molecule can adopt. nih.gov

For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in different environments, such as in a vacuum or in a solvent. The simulations can identify stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule interacts with its environment and with other molecules.

A typical MD simulation involves defining a force field, which describes the potential energy of the system as a function of the atomic coordinates. The simulation then proceeds by integrating Newton's equations of motion for each atom. The trajectory of the atoms over time provides a dynamic view of the molecule's conformational changes. mdpi.com

While specific MD simulation data for this compound is not available in the provided search results, the general methodology would involve:

Building an initial 3D model of the molecule.

Placing the molecule in a simulation box, often with solvent molecules like water.

Running the simulation for a sufficient length of time to sample the conformational space.

Analyzing the trajectory to identify the most populated conformational states.

The following table outlines the typical parameters for an MD simulation of a small organic molecule like this compound in an aqueous solution.

Table 3: Typical Parameters for Molecular Dynamics Simulation

| Parameter | Typical Value/Setting |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E for water |

| Simulation Time | 100-500 nanoseconds |

| Temperature | 300 K |

| Pressure | 1 atm |

| Integration Timestep | 2 femtoseconds |

Hydrogen bonds are a specific type of dipole-dipole interaction that plays a critical role in determining the structure and properties of many chemical and biological systems. khanacademy.org In the solid state, hydrogen bonds are key to the formation of specific crystal packing arrangements. mdpi.com The sulfonamide group, with its N-H and S=O moieties, is a potent hydrogen bond donor and acceptor, respectively. nih.gov The amino group also provides additional hydrogen bond donor sites.

Intramolecular hydrogen bonds can also occur, influencing the conformation of the molecule itself. nih.gov For example, a hydrogen bond can form between the amino group and one of the sulfonyl oxygens, which would affect the orientation of the sulfonamide group relative to the benzene ring. nih.gov

DFT calculations can be used to investigate the strength and geometry of these hydrogen bonds. rsc.org The analysis of the electron density distribution, for instance, through Natural Bond Orbital (NBO) analysis, can provide insights into the nature of these interactions.

The table below summarizes the potential hydrogen bonding interactions involving this compound.

Table 4: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Potential Role |

| Amino (-NH₂) | Hydrogen Bond Donor |

| Sulfonamide (-SO₂NH₂) | Hydrogen Bond Donor (N-H) and Acceptor (S=O) |

| Cyano (-C≡N) | Weak Hydrogen Bond Acceptor |

Chiroptical Properties Research of Chiral Benzenesulfonamide (B165840) Analogues

Chiroptical properties refer to the differential interaction of a chiral molecule with left and right circularly polarized light. These properties, which include electronic circular dichroism (ECD) and circularly polarized luminescence (CPL), provide valuable information about the three-dimensional structure of chiral molecules. nih.gov

While this compound itself is not chiral, the introduction of a chiral center into a benzenesulfonamide framework can lead to interesting chiroptical properties. Aromatic sulfonamides have been found to exhibit conformational chirality due to hindered rotation around the S-N bond, which can lead to stable, non-superimposable conformations (atropisomers). nih.gov

Research into chiral benzenesulfonamide analogues would involve synthesizing derivatives with a stereocenter and then measuring their ECD and CPL spectra. These experimental spectra can be compared with theoretical spectra calculated using time-dependent DFT (TD-DFT) to determine the absolute configuration of the molecule. The dissymmetry factor, which is a measure of the magnitude of the chiroptical effect, is a key parameter in these studies. rsc.org

The study of chiroptical properties is particularly relevant for understanding the interactions of chiral drugs with their biological targets, which are often chiral themselves. While no specific research on chiral analogues of this compound was found, the general principles of chiroptical spectroscopy would apply to such studies.

Mechanistic Investigations of Chemical Reactivity and Transformations of 2 Amino 4 Cyanobenzenesulfonamide

Reaction Mechanisms Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key feature of many biologically active molecules. Its reactivity is characterized by the stability of the sulfur-nitrogen bond and its role as a directing group in aromatic substitutions.

The hydrolysis of an arylsulfonamide to its corresponding sulfonic acid and amine is generally a challenging transformation, requiring harsh conditions such as strong acids or bases at elevated temperatures. The stability of the S-N bond is a hallmark of this functional group.

Amidation, the formation of the sulfonamide from a sulfonyl chloride and an amine, is a fundamental reaction in the synthesis of compounds like 2-Amino-4-cyanobenzenesulfonamide. The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

Research into related aromatic amides, such as derivatives of 2-aminofluorene, has explored enzymatic hydrolysis pathways, indicating that biocatalytic methods can cleave amide bonds under milder conditions. nih.gov

The sulfonamide group, particularly in the form of 4-cyanobenzenesulfonamides, has been investigated as a protecting group for amines. researchgate.net This strategy relies on the ability to selectively cleave the sulfonamide bond under specific, mild conditions, which constitutes a sulfonyl transfer reaction. Studies have shown that 4-cyanobenzenesulfonamides can be cleanly cleaved to release the parent amine by treatment with a thiol (e.g., 1-dodecanethiol) and a base. researchgate.net The mechanism proceeds via a Meisenheimer intermediate, facilitated by the electron-withdrawing nature of the cyano group which makes the sulfonamide more susceptible to nucleophilic attack. researchgate.net

Table 1: Conditions for Sulfonamide Cleavage

| Reagents | Conditions | Outcome | Reference |

|---|---|---|---|

| Thiol (e.g., 1-dodecanethiol), Base (e.g., DBU) | DMF | Cleavage of the sulfonamide to yield the parent amine. | researchgate.net |

Reactivity of the Amino Group

The primary amino group (-NH₂) is a strong activating group and a potent nucleophile, significantly influencing the molecule's reactivity.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, readily reacting with electrophilic carbon atoms.

Acylation: This reaction typically involves an acyl chloride or anhydride (B1165640). The nitrogen atom attacks the carbonyl carbon of the acylating agent, leading to the formation of an amide. This transformation is often employed as a protecting group strategy. By converting the highly activating amino group into a less activating and more sterically hindered acetamido group (-NHCOCH₃), its reactivity can be moderated, and substitution can be more selectively directed during subsequent reactions like electrophilic aromatic substitution. libretexts.orgchemrxiv.org

Alkylation: The amino group can be alkylated by reaction with alkyl halides. Friedel-Crafts alkylation and acylation are fundamental reactions for creating carbon-carbon bonds on aromatic rings. science.govnih.govyoutube.com In the context of the amino group itself, aza-Friedel-Crafts reactions have been developed, for instance, in the synthesis of quaternary α-amino esters, highlighting the nucleophilic potential of nitrogen in similar environments. nih.gov Research has shown that 4-cyanobenzenesulfonamides can be elaborated through alkylation, similar to other sulfonamides. researchgate.net

Further substitution on the benzene (B151609) ring of this compound is governed by the cumulative directing effects of the existing substituents. wikipedia.org Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on the aromatic ring. masterorganicchemistry.com

The directing effects of the substituents are as follows:

Amino (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions.

Sulfonamide (-SO₂NH₂): A deactivating group that directs incoming electrophiles to the meta position.

Cyano (-CN): A deactivating group that also directs to the meta position.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | 2 | Activating | ortho, para |

| -CN | 4 | Deactivating | meta |

| -SO₂NH₂ | 1 | Deactivating | meta |

It is crucial to consider the reaction conditions. In the presence of a strong acid, the amino group can be protonated to form the anilinium ion (-NH₃⁺). libretexts.org This ion is strongly deactivating and a meta-director, which would fundamentally alter the outcome of an EAS reaction, directing the incoming electrophile to position 5 (meta to both -NH₃⁺ and -SO₂NH₂). libretexts.org

Transformations of the Cyano Group

The cyano, or nitrile, group (-C≡N) is a versatile functional group that can undergo a wide array of transformations. snnu.edu.cn While common reactions include hydrolysis to a carboxylic acid or reduction to a primary amine, more advanced synthetic methods focus on the activation of the C-CN bond. snnu.edu.cn

Research in organometallic chemistry has demonstrated that the thermodynamically stable C-CN bond can be cleaved by transition-metal complexes. snnu.edu.cn This has led to the development of catalytic reactions where the cyano group can act as a leaving group in cross-coupling reactions or where the nitrile itself can be used as a non-toxic source of cyanide for cyanation reactions. snnu.edu.cn Such metal-catalyzed processes, including hydrodecyanation (replacement of -CN with -H) and carbocyanation, represent powerful tools for the functionalization of molecules containing a nitrile moiety. snnu.edu.cn

Nitrile Hydrolysis to Carboxylic Acids

The cyano group (-CN) of this compound can be hydrolyzed to a carboxylic acid (-COOH) under both acidic and basic conditions. This transformation proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.com

Under acidic hydrolysis , the compound is typically heated with a strong acid like hydrochloric acid or sulfuric acid. numberanalytics.comlibretexts.org The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by a water molecule leads to the formation of an imidic acid intermediate, which then tautomerizes to form 2-amino-4-(aminocarbonyl)benzenesulfonamide (the corresponding amide). numberanalytics.com Continued heating in the acidic medium hydrolyzes this amide to produce 2-amino-4-carboxybenzenesulfonamide and an ammonium (B1175870) salt. libretexts.org

Basic hydrolysis involves heating the nitrile with a strong base such as sodium hydroxide (B78521). numberanalytics.com The hydroxide ion directly attacks the electrophilic nitrile carbon, and subsequent protonation by water forms the imidic acid, which rearranges to the amide. chemistrysteps.com In the presence of excess base, the amide is further hydrolyzed to the carboxylate salt (e.g., sodium 2-amino-4-carboxybenzenesulfonamide). Ammonia (B1221849) is liberated during this step. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

Enzymatic hydrolysis presents a milder alternative to chemical methods. Enzymes like nitrilases can convert nitriles directly to carboxylic acids in a single step, while a two-step pathway involving nitrile hydratase (to form the amide) and amidase (to hydrolyze the amide to the acid) also exists. researchgate.netresearchgate.net These biocatalytic methods operate under mild conditions and can offer high selectivity. researchgate.net

Table 1: General Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Conditions | Intermediate Product | Final Product |

|---|---|---|---|---|

| Acid-Catalyzed | Dilute Strong Acid (e.g., HCl, H₂SO₄) | Heat (reflux) | Amide | Carboxylic Acid |

| Base-Catalyzed | Strong Base (e.g., NaOH) | Heat (reflux) | Amide | Carboxylate Salt |

Reduction to Amines

The nitrile group of this compound can be reduced to a primary amine (aminomethyl group), yielding 2-amino-4-(aminomethyl)benzenesulfonamide. This transformation is typically achieved using powerful reducing agents. numberanalytics.com

Common methods for the reduction of aromatic nitriles include catalytic hydrogenation with metals like palladium or platinum, or the use of chemical hydrides. numberanalytics.com Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for reducing nitriles to primary amines. numberanalytics.com The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine-anion intermediate which is then further reduced to the amine upon aqueous workup.

Another useful reagent is diisopropylaminoborane, which, in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), reduces a wide variety of aromatic nitriles to their corresponding benzylamines in excellent yields. nih.govorganic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring, such as the sulfonamide group in the target molecule, generally accelerates the rate of reduction. nih.gov This method is notable for its functional group tolerance, though it cannot selectively reduce a nitrile in the presence of an aldehyde. organic-chemistry.org

Table 2: Common Reagents for the Reduction of Aromatic Nitriles

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Primary Amine | Highly reactive, reduces many other functional groups. numberanalytics.com |

| Catalytic Hydrogenation (H₂/Pd, Pt) | High pressure, various solvents | Primary Amine | Can also reduce other unsaturated groups. numberanalytics.com |

Cycloaddition Reactions

Aromatic nitriles can participate in cycloaddition reactions to form heterocyclic compounds. numberanalytics.com These reactions involve the π-system of the cyano group acting as a dipolarophile. For this compound, the nitrile group is the most likely participant in such transformations.

One of the most common types is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. numberanalytics.com In this reaction, the nitrile reacts with a 1,3-dipole, such as a nitrile imine or a nitrile oxide, to form a five-membered heterocyclic ring. oup.comrsc.org For instance, the reaction with a nitrile imine can yield a 1,2,4-triazole (B32235) derivative, while reaction with a nitrile oxide can produce a 1,2,4-oxadiazole. oup.comrsc.org Some of these reactions, particularly with electron-deficient nitrile oxides, proceed via an inverse electron-demand mechanism. rsc.org

While less common for the nitrile group itself, the aromatic ring could theoretically participate in a [4+2] cycloaddition (Diels-Alder reaction) with a very reactive dienophile, although this would require overcoming the high energetic barrier of disrupting the aromatic system. numberanalytics.com

Table 3: Potential Cycloaddition Reactions of the Nitrile Group

| Reaction Type | Reactant Partner | Resulting Heterocycle |

|---|---|---|

| [3+2] Cycloaddition | Nitrile Imine | 1,2,4-Triazole |

| [3+2] Cycloaddition | Nitrile Oxide | 1,2,4-Oxadiazole |

Photochemical and Electrochemical Behavior of this compound

The interaction of this compound with light and electric current can induce significant chemical changes, leading to degradation or transformation into new molecular entities.

Photoreactivity and Degradation Pathways

The photodegradation of sulfonamides in aqueous environments is a well-documented phenomenon. tandfonline.com When exposed to UV irradiation, this compound is expected to undergo degradation through several pathways, primarily involving its aniline (B41778) and sulfonamide moieties.

Studies on various sulfonamides show that photodegradation can proceed via cleavage of the sulfur-nitrogen (S-N) bond or the carbon-sulfur (C-S) bond of the sulfonamide group. researchgate.net This would lead to the formation of 2-amino-4-cyanobenzoic acid and sulfanilic acid derivatives. Another common pathway is the hydroxylation of the aromatic ring, which can occur through self-sensitized photolysis where the molecule absorbs light and reacts with water or oxygen. researchgate.net

Redox Potentials and Electrochemical Transformations

The electrochemical behavior of this compound is determined by its redox-active functional groups, most notably the aromatic amino group. The oxidation potential is influenced by the electronic effects of the substituents on the aromatic ring. The amino group is a strong electron-donating group, which facilitates oxidation, while the cyano and sulfonamide groups are electron-withdrawing, which makes oxidation more difficult.

The electrochemical oxidation of aniline and its derivatives typically involves an initial one-electron transfer to form a radical cation. mdpi.comopenaccessjournals.com This intermediate is highly reactive and can undergo further reactions. For this compound, the radical cation could deprotonate to form a neutral radical, which might then dimerize or polymerize with other molecules, a common pathway for aniline derivatives. openaccessjournals.comresearchgate.net

Cyclic voltammetry studies on related sulfonamide complexes show that modifications to the substituents on the aryl rings can systematically alter the redox potential. nih.gov For instance, a linear correlation has been observed between the Hammett constants of substituents and the Fe(II)/Fe(III) redox couple in sulfonamido-ligated iron complexes, spanning a range of over 150 mV. nih.gov Recent studies on sulfonamide antibiotics in Fenton-like systems have also established a good correlation between their half-wave redox potentials (φ₁/₂) and their degradation rates, highlighting the importance of redox properties in their transformation. nih.gov

Electrochemical oxidation can also serve as a synthetic tool. The direct oxidative coupling of amines and thiols to form sulfonamides has been achieved electrochemically, a process that involves the oxidation of the amine to a radical cation intermediate. acs.org Conversely, electrochemical methods can also be used to drive the oxidation of primary amines to nitriles, typically on metal oxide electrodes like NiOOH. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-4-(aminocarbonyl)benzenesulfonamide |

| 2-Amino-4-carboxybenzenesulfonamide |

| 2-Amino-4-(aminomethyl)benzenesulfonamide |

| Lithium aluminum hydride |

| Diisopropylaminoborane |

| Lithium borohydride |

| Nitrile imine |

| Nitrile oxide |

| 1,2,4-Triazole |

| 1,2,4-Oxadiazole |

| Tetrazole |

| Sulfanilic acid |

| Aniline |

Theoretical and Computational Modeling Applied to 2 Amino 4 Cyanobenzenesulfonamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods map the distribution of electrons within the molecule, which dictates its chemical properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. wikipedia.org It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.compku.edu.cn Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized.

While specific DFT calculations for 2-Amino-4-cyanobenzenesulfonamide are not extensively published, data from a DFT study on the closely related 2-aminobenzenesulfonamide (B1663422) using the B3LYP/6-31G(d,p) basis set provides a strong basis for analysis. indexcopernicus.com In this analogue, the HOMO is primarily localized over the aminophenyl moiety, while the LUMO is distributed across the sulfonamide group and the benzene (B151609) ring. The introduction of a strong electron-withdrawing cyano (-CN) group at the 4-position is expected to significantly lower the energy of both the HOMO and LUMO and influence the energy gap.

Table 1: FMO Parameters for the Analogous 2-Aminobenzenesulfonamide indexcopernicus.com This data is for 2-aminobenzenesulfonamide and serves as a reference for understanding the potential properties of the 4-cyano derivative.

| Parameter | Energy (eV) |

| EHOMO | -6.215 |

| ELUMO | -0.996 |

| Energy Gap (ΔE) | 5.219 |

The calculated HOMO and LUMO energies are instrumental in confirming that charge transfer can occur within the molecule. indexcopernicus.com

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. researchgate.net They are invaluable for predicting how molecules will interact, as they reveal electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.net These charged areas are prime sites for electrostatic interactions.

For benzene sulfonamides, MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the sulfonyl group (-SO2), indicating their high electronegativity and susceptibility to electrophilic attack. indexcopernicus.com The amino group (-NH2) also represents a region of negative potential. indexcopernicus.com The hydrogen atoms of the amino and sulfonamide groups, in contrast, are characterized by positive electrostatic potential.

Quantum Chemical Descriptors and Reactivity Indices

Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

Fukui functions are a conceptual DFT tool used to identify the most reactive sites within a molecule. They quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron. This allows for the prediction of sites for:

Nucleophilic attack (f+): Identifies the sites most likely to accept an electron.

Electrophilic attack (f-): Identifies the sites most likely to donate an electron.

Radical attack (f0): Identifies sites susceptible to radical reactions.

Global reactivity descriptors provide a holistic view of a molecule's reactivity. Key indices include:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ). A high electrophilicity index indicates a good electrophile.

Using the FMO energies from the analogous 2-aminobenzenesulfonamide, these descriptors can be calculated to provide insight into its reactivity profile. indexcopernicus.com The introduction of the 4-cyano group would be expected to increase the chemical hardness (due to a potentially larger energy gap) and significantly increase the electrophilicity index (ω), making the molecule a stronger electrophile.

Table 2: Global Reactivity Descriptors for the Analogous 2-Aminobenzenesulfonamide indexcopernicus.com This data is for 2-aminobenzenesulfonamide and serves as a reference for understanding the potential properties of the 4-cyano derivative.

| Descriptor | Calculated Value |

| Electronegativity (χ) | 3.605 eV |

| Chemical Hardness (η) | 2.609 eV |

| Electrophilicity Index (ω) | 2.490 eV |

| Chemical Softness (S) | 0.383 eV-1 |

Molecular Docking and Simulation Studies (Focus on theoretical interaction, not biological effect)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov The primary goal is to model the theoretical interaction at an atomic level, calculating a binding score that estimates the strength of the association, often expressed as binding energy (kcal/mol). nih.govmdpi.com

The analysis would focus on the non-covalent interactions that stabilize the complex, such as:

Hydrogen Bonds: The sulfonamide group (-SO2NH2) and the amino group (-NH2) are potent hydrogen bond donors and acceptors. These groups would be expected to form key hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The benzene ring would likely engage in hydrophobic or π-π stacking interactions with nonpolar residues.

Electrostatic Interactions: The electronegative oxygen atoms of the sulfonamide and the nitrogen of the cyano group would participate in favorable electrostatic interactions with positive patches within the active site.

The output of such a simulation would include a binding energy value, indicating the affinity of the compound for the target, and a detailed map of the specific amino acid residues involved in the interaction network. mdpi.com

Ligand-Protein Interaction Prediction Methodologies

The prediction of how a ligand like this compound will interact with a protein is fundamental to drug discovery. nih.gov Computational approaches to predict these protein-ligand interactions (PLIs) have become indispensable for narrowing down the vast chemical space to identify promising candidates. nih.gov These methods can be broadly categorized into ligand-based, structure-based, and feature-based approaches. nih.gov

Ligand-based methods operate on the principle that structurally similar ligands are likely to exhibit similar biological activities and bind to comparable protein targets. nih.gov Structure-based methods, on the other hand, utilize the three-dimensional structures of both the protein and the ligand. nih.gov Molecular docking, a key technique in this category, simulates the binding process to predict the preferred orientation of the ligand within the protein's binding site and estimates the strength of the interaction. nih.govresearchgate.net

Feature-based methods, often integrated within a machine learning framework, are widely used in predicting drug-target interactions. nih.gov These methods represent the drug-target pairs as feature vectors derived from their physicochemical properties or learned from raw data. nih.gov These vectors are then used to train classifiers or regressors to predict interactions. nih.gov Modern approaches also leverage network-based methods, which model the relationships between compounds and proteins as a bipartite network, often integrating diverse biological data to enhance prediction accuracy. nih.gov

The prediction of interaction sites at the residue level offers more detailed insights than protein-level predictions. nih.gov Understanding which specific amino acids in a protein interact with the ligand is crucial for designing molecules with improved affinity and selectivity. nih.gov Various computational tools utilize protein sequences and structures, employing features like amino acid binary encoding, evolutionary information, and embeddings from protein language models to predict these interaction sites. nih.gov

Binding Affinity Estimation through Computational Approaches

Beyond predicting the binding mode, estimating the binding affinity—the strength of the interaction between a ligand and a protein—is a critical step in computational drug design. nih.gov This is often quantified as the binding free energy. nih.gov Computational methods for estimating binding affinity can be data-driven, physics-based, or a combination of both. nih.gov

Physics-based approaches, such as those using molecular dynamics (MD) simulations, provide a detailed atomistic view of the binding process. nih.gov Techniques like umbrella sampling, often combined with additional restraints, are employed to enhance the sampling of the conformational space and calculate the potential of mean force along a defined reaction coordinate, which can then be used to estimate the binding free energy. nih.gov

For instance, in the study of benzenesulfonamide (B165840) derivatives, computational methods have been used to predict inhibition constants (Kᵢ) against various human carbonic anhydrase (hCA) isoforms. nih.gov These predictions are vital for assessing the potential of these compounds as selective inhibitors. nih.gov The ability to computationally screen and rank compounds based on their predicted binding affinities accelerates the identification of lead candidates for further experimental validation. nih.gov

The following table showcases representative computational methods used in binding affinity estimation:

| Computational Method | Description | Application Example |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Scoring functions are used to estimate the binding affinity. | Predicting the binding mode of sulfonamide derivatives to carbonic anhydrase. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and interaction energies. | Calculating the binding free energy of a ligand to a protein target. nih.gov |

| Free Energy Perturbation (FEP) | A rigorous method based on statistical mechanics to calculate the free energy difference between two states, such as the binding of two different ligands to the same protein. | Accurately predicting the relative binding affinities of a series of related compounds. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity, including binding affinity. | Predicting the inhibition constants (Kᵢ) of novel sulfonamide derivatives. nih.gov |

Conformational Changes Induced by Interaction

The binding of a ligand to a protein is often not a simple "lock-and-key" event but rather an induced-fit process, where both the ligand and the protein may undergo conformational changes to achieve optimal binding. nih.gov Computational methods, particularly molecular dynamics simulations, are instrumental in studying these dynamic changes.

For example, studies on aminosulfonates have shown that their binding can induce conformational changes in proteins like connexins. nih.gov High-resolution atomic force microscopy has revealed that the binding of protonated aminosulfonates can lead to the closure of the connexin channel pore, accompanied by a rotation in the connexon lobes. nih.gov These observations highlight that the mechanism of action of a compound can be directly linked to the specific conformational changes it induces in its target protein. nih.gov

Understanding these induced conformational changes is crucial for a complete picture of the ligand-protein interaction and for designing molecules that can modulate protein function in a desired manner.

QSAR/QSPR Methodologies and Data Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are pivotal in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for a desired biological effect. nih.govnih.gov

Development of Predictive Models

The development of a predictive QSAR/QSPR model begins with a dataset of compounds for which the activity or property of interest has been experimentally determined. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

The next step involves selecting the most relevant descriptors and using them to build a mathematical model that can predict the activity of compounds not included in the initial dataset. nih.gov Various statistical and machine learning methods can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques like Support Vector Machines (SVM) and neural networks. nih.govnih.gov

For instance, a QSAR model was developed to predict the inhibition activities of new sulfonamide derivatives against four isoforms of human carbonic anhydrases. nih.gov This model can provide valuable information on how modifications to the chemical structure of the sulfonamides impact their inhibitory activity. nih.gov Similarly, predictive models have been developed to correlate the chemical structure of amines with their oxidative degradation rates, a crucial parameter in industrial applications. nih.gov

The following table outlines the key steps in developing a predictive QSAR/QSPR model:

| Step | Description |

| Data Collection | Assembling a dataset of compounds with known biological activities or properties. |

| Descriptor Calculation | Generating a set of numerical descriptors that characterize the chemical structure of each compound. |

| Data Splitting | Dividing the dataset into a training set for model development and a test set for model validation. nih.gov |

| Model Building | Using statistical or machine learning methods to establish a relationship between the descriptors and the activity/property for the training set. nih.gov |

| Model Validation | Assessing the predictive power of the model using the test set and various statistical metrics. nih.gov |

Statistical Validation of Computational Models

The reliability and predictive power of a QSAR/QSPR model must be rigorously assessed through statistical validation. nih.gov This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. nih.gov

Internal validation techniques, such as leave-one-out (LOO) or leave-many-out (LMO) cross-validation, are used to evaluate the robustness of the model. nih.gov In these methods, a portion of the training set is systematically left out, and the model is retrained on the remaining data. The ability of the retrained model to predict the activity of the left-out compounds is then assessed. nih.gov

External validation involves using an independent test set of compounds that were not used in the model development process. nih.gov The predictive performance of the model on this external set provides a true measure of its generalizability. nih.gov

Several statistical parameters are used to quantify the quality of a QSAR model, including the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). nih.gov A good QSAR model should have high values for R² and Q², and a low value for RMSE. nih.gov

The following table lists common statistical parameters used for the validation of QSAR models:

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

| Concordance Correlation Coefficient (CCC) | Measures the agreement between two variables, in this case, the predicted and observed values. | > 0.85 |

Biological Activity Research and Molecular Target Engagement Studies of 2 Amino 4 Cyanobenzenesulfonamide

Mechanistic Investigations of Enzyme Inhibition by 2-Amino-4-cyanobenzenesulfonamide and its Analogues

The inhibitory activity of benzenesulfonamide (B165840) compounds is centered on their interaction with specific enzymes, leading to the modulation of biological pathways. The primary mechanism involves the sulfonamide moiety (-SO₂NH₂) which is key to their inhibitory action.

Allosteric Modulation Mechanisms

Currently, there is no publicly available research indicating that this compound or its close analogues function through allosteric modulation of enzymes. The primary mechanism of action described for this class of compounds is direct competitive or non-competitive inhibition at the enzyme's active site.

Structural Basis of Enzyme-Ligand Interactions

The interaction between benzenesulfonamide inhibitors and their target enzymes has been elucidated through X-ray crystallography studies, particularly with carbonic anhydrases. These studies reveal the precise binding mode of the inhibitors.

For benzenesulfonamide analogues binding to human carbonic anhydrase II (hCA II), the crystal structures show the sulfonamide group directly coordinating to the zinc ion in the active site. nih.govtandfonline.comnih.gov The nitrogen atom of the deprotonated sulfonamide forms a key bond with the zinc, and the oxygen atoms of the sulfonamide group often form hydrogen bonds with nearby amino acid residues, such as the backbone NH of Thr199. nih.govtandfonline.com Further interactions between the benzene (B151609) ring and its substituents and hydrophobic residues in the active site contribute to the binding affinity and isoform selectivity. nih.gov These structural insights are crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. nih.govnih.govresearchgate.netmdpi.commdpi.com

Receptor Binding and Activation Mechanisms

There is no scientific evidence available in the public domain to suggest that this compound acts as a ligand for any specific receptors. The research focus for this compound and its analogues has been on enzyme inhibition.

Ligand-Receptor Docking and Conformational Changes

As there is no identified receptor target for this compound, there are no available studies on ligand-receptor docking or the conformational changes that would result from such binding.

Signal Transduction Pathway Modulation at the Molecular Level

Consistent with the lack of evidence for receptor binding, there is no information on the modulation of any signal transduction pathways at the molecular level by this compound.

Cellular Uptake and Intracellular Distribution Research of Sulfonamides

The efficacy of a drug is not only dependent on its intrinsic activity but also on its ability to reach its target within the cell. Research into the cellular uptake and intracellular distribution of sulfonamides provides crucial insights into their pharmacokinetic and pharmacodynamic properties.

Membrane Permeability Studies

The ability of a compound to permeate cell membranes is a key determinant of its bioavailability and intracellular concentration. For sulfonamides, this is influenced by a variety of physicochemical properties.

Studies on a range of sulfonamide carbonic anhydrase inhibitors have shown that their ability to cross the corneal membrane is roughly proportional to their lipid solubility. nih.gov Compounds with higher lipid solubility generally exhibit greater permeability. However, very high lipid solubility can be counteracted by low water solubility and pKa values that are not conducive to forming salts at physiological pH, which can limit the actual amount of drug delivered. nih.gov The ideal candidates for good membrane permeability often possess a balance of low pKa, good lipid solubility, and high enzymatic activity. nih.gov

Furthermore, research has explored modifying sulfonamide structures to alter their permeability. For instance, grafting sulfonamide groups onto reverse osmosis membranes has been shown to increase water flux, indicating an alteration in membrane transport properties. researchgate.net Conversely, a drug design strategy to create membrane-impermeant carbonic anhydrase inhibitors involved incorporating aliphatic sulfonic acid tails onto a benzenesulfonamide scaffold. This resulted in compounds with complete membrane impermeability, which is advantageous for selectively targeting extracellular enzymes like the tumor-associated carbonic anhydrases. nih.gov

The relationship between a compound's charge and its permeability is also a significant factor. Studies with fluorescent markers have demonstrated that charged molecules at physiological pH, such as calcein (B42510) and carboxyfluorescein, have lower permeability values compared to uncharged molecules like fluorescein (B123965) sodium. uit.no This principle is relevant to sulfonamides, as their ionization state, dictated by their pKa and the surrounding pH, will influence their ability to cross lipid membranes.

Subcellular Localization Methodologies

Understanding where a compound localizes within a cell is essential for elucidating its mechanism of action and potential off-target effects. Various methodologies are employed to determine the subcellular distribution of sulfonamides and other therapeutic agents.

One common approach involves the use of fluorescently labeled compounds or antibodies. For instance, in the study of multidrug resistance (MDR) proteins, which can be members of the ATP-binding cassette (ABC) transporter family, researchers have used fluorescently tagged drugs like doxorubicin (B1662922) to track their movement within cells. nih.gov These studies have revealed that some MDR transporters are not only at the plasma membrane but also in perinuclear regions associated with lysosomes, where they actively sequester drugs away from their nuclear targets. nih.gov